![molecular formula C28H26O8 B14274591 Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol CAS No. 133387-21-0](/img/structure/B14274591.png)
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol is a complex organic compound characterized by multiple phenoxy and phenol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenoxyacetic acid with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives. These products have distinct chemical and physical properties that make them useful in different applications .
Aplicaciones Científicas De Investigación
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells by mimicking synthetic heparin . Additionally, it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Phenoxyacetic acid: Known for its use in herbicides and plant growth regulators.
4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Phenoxyethanoic acid: Utilized in various industrial applications due to its chemical properties.
Uniqueness
What sets acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets and its potential therapeutic applications. Its multiple phenoxy and phenol groups provide a versatile platform for chemical modifications, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
133387-21-0 |
|---|---|
Fórmula molecular |
C28H26O8 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol |
InChI |
InChI=1S/C24H18O4.2C2H4O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24;2*1-2(3)4/h1-16,25-26H;2*1H3,(H,3,4) |
Clave InChI |
SBVUUNBPTMUTSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
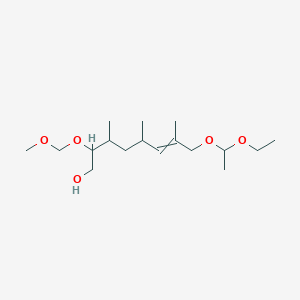
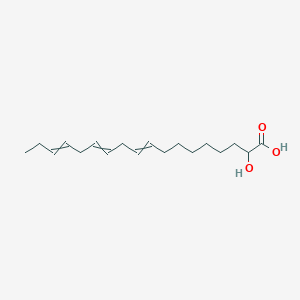
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

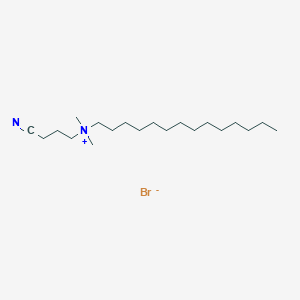
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
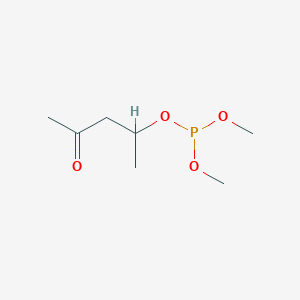
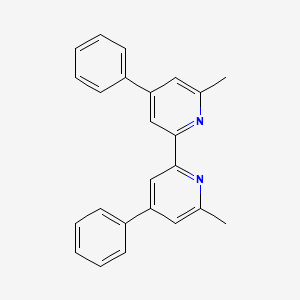
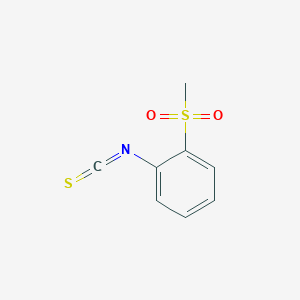
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
